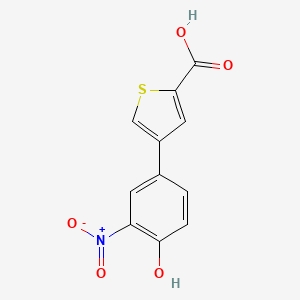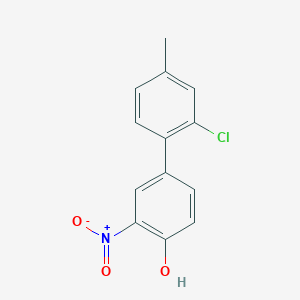
4-(4-Chloro-2-methylphenyl)-2-nitrophenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chloro-2-methylphenyl)-2-nitrophenol, 95% (4-MCPN) is a compound used in organic synthesis and laboratory experiments. It is a yellow solid that is soluble in organic solvents such as ethanol and acetone. 4-MCPN has a molecular weight of 221.58 g/mol and a melting point of 89-91 °C. It is a widely used reagent in organic synthesis due to its reactivity and solubility.
Mechanism of Action
4-(4-Chloro-2-methylphenyl)-2-nitrophenol, 95% is an electrophilic reagent, meaning that it is capable of reacting with nucleophiles. The reaction is typically initiated by the nucleophilic attack of the nucleophile on the electrophilic center of the 4-(4-Chloro-2-methylphenyl)-2-nitrophenol, 95% molecule. The reaction proceeds through a series of steps, including the formation of an intermediate, and the formation of the desired product.
Biochemical and Physiological Effects
4-(4-Chloro-2-methylphenyl)-2-nitrophenol, 95% has been studied for its biochemical and physiological effects. In vitro studies have shown that 4-(4-Chloro-2-methylphenyl)-2-nitrophenol, 95% is capable of inducing apoptosis in human cancer cells. In addition, 4-(4-Chloro-2-methylphenyl)-2-nitrophenol, 95% has been shown to inhibit the growth of a variety of bacterial and fungal species. It has also been shown to inhibit the activity of a variety of enzymes, including cytochrome P450 enzymes.
Advantages and Limitations for Lab Experiments
4-(4-Chloro-2-methylphenyl)-2-nitrophenol, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is readily available. It is also a highly reactive reagent, making it suitable for a variety of organic synthesis reactions. In addition, it is soluble in a variety of organic solvents, allowing for easy purification and isolation of the desired product.
However, there are also some limitations to the use of 4-(4-Chloro-2-methylphenyl)-2-nitrophenol, 95% in laboratory experiments. It is a highly toxic compound, and it can be corrosive to skin and eyes. In addition, it can be explosive when heated or exposed to flame. Therefore, it is important to take the necessary safety precautions when working with this reagent.
Future Directions
There are a variety of possible future directions for research involving 4-(4-Chloro-2-methylphenyl)-2-nitrophenol, 95%. One area of research is the development of new synthetic methods for the preparation of 4-(4-Chloro-2-methylphenyl)-2-nitrophenol, 95%. In addition, studies could be conducted to further explore the biochemical and physiological effects of 4-(4-Chloro-2-methylphenyl)-2-nitrophenol, 95%. Furthermore, research could be conducted to explore the potential applications of 4-(4-Chloro-2-methylphenyl)-2-nitrophenol, 95% in the synthesis of new compounds, such as drugs and materials. Finally, research could be conducted to further explore the safety and toxicity of 4-(4-Chloro-2-methylphenyl)-2-nitrophenol, 95%.
Synthesis Methods
4-(4-Chloro-2-methylphenyl)-2-nitrophenol, 95% can be synthesized from 4-chloro-2-methylphenol by nitration with a mixture of sulfuric acid and nitric acid. The reaction is typically carried out at room temperature and the product is isolated by filtration and recrystallization. The yield of the reaction is typically around 95%.
Scientific Research Applications
4-(4-Chloro-2-methylphenyl)-2-nitrophenol, 95% is widely used in scientific research due to its reactivity and solubility. It is used in the synthesis of a variety of compounds such as dyes, drugs, and pesticides. It is also used in the synthesis of a variety of heterocyclic compounds. In addition, 4-(4-Chloro-2-methylphenyl)-2-nitrophenol, 95% has been used in the synthesis of a variety of polymers and materials.
properties
IUPAC Name |
4-(4-chloro-2-methylphenyl)-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c1-8-6-10(14)3-4-11(8)9-2-5-13(16)12(7-9)15(17)18/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDDYACTYHUJGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686278 |
Source


|
| Record name | 4'-Chloro-2'-methyl-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chloro-2-methylphenyl)-2-nitrophenol | |
CAS RN |
1261946-00-2 |
Source


|
| Record name | 4'-Chloro-2'-methyl-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![4-[3-(N-Methylaminocarbonyl)phenyl]-2-nitrophenol, 95%](/img/structure/B6382789.png)

